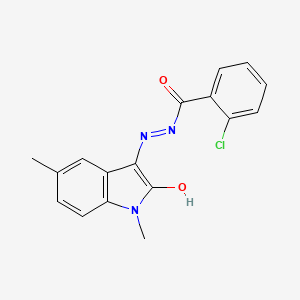

![molecular formula C13H13NO4 B5538133 N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)

N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide involves complex chemical processes. For instance, the synthesis of related compounds often requires specific reactions that lead to the formation of the desired molecular structure, including the use of acetic anhydride for acetylation and specific catalysts for desired reactions (Wang Hui-long, 2010; Gong Fenga, 2007). These processes are optimized to improve yield and purity, employing various organic synthesis techniques.

Molecular Structure Analysis

Molecular structure analysis of compounds like N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide reveals detailed insights into their chemical nature. For example, X-ray diffraction techniques provide information on crystal structure, showing how molecules are arranged and interact within a crystal lattice. This information is crucial for understanding the compound's stability, reactivity, and potential applications (Y. Yin et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide and its analogs can lead to the formation of various derivatives with different properties and potential applications. These reactions include condensation, acetylation, and photocyclization, among others. The reactivity of such compounds is influenced by their molecular structure, particularly the functional groups present and their positioning within the molecule (Julia Bąkowicz & I. Turowska-Tyrk, 2009).

Physical Properties Analysis

The physical properties of N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, including melting point, solubility, and crystalline form, are essential for its application in various industries. Differential scanning calorimetry (DSC) and other analytical techniques are used to study these properties, providing insights into the compound's behavior under different conditions (Vojtěch Štejfa et al., 2020).

Chemical Properties Analysis

The chemical properties of N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, such as reactivity, stability, and interaction with other compounds, are critical for its functional application. These properties are determined through various chemical analyses, including spectroscopy and chromatography, which help in understanding the compound's behavior in chemical reactions and potential for synthesis of derivatives (P. Gautam et al., 2013).

Scientific Research Applications

Medicinal Chemistry Applications

Research has demonstrated the utility of coumarin derivatives, such as N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, in the development of pharmaceutical agents. Čačić et al. (2009) explored the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, highlighting their potential antibacterial activity against both Gram-positive and Gram-negative bacteria Čačić et al., 2009. Additionally, Almutairi et al. (2020) investigated certain new nonsteroidal coumarin-4-acetamides for their antiestrogenic activity and possible mode of action, identifying compounds with significant cytotoxic effects against breast cancer cell lines Almutairi et al., 2020.

Synthesis of Novel Compounds

The role of N,N-dimethylacetamide and its derivatives as versatile reagents in the synthesis of a variety of compounds has been highlighted by Le Bras and Muzart (2018). They reviewed its application in different experimental conditions, underscoring the compound's contribution to advancing synthetic chemistry methodologies Le Bras & Muzart, 2018.

Environmental and Materials Science

In environmental science, the analysis and detection of herbicides and their degradates in natural water showcase the importance of understanding the chemical behavior of similar compounds for environmental monitoring Zimmerman, Schneider, & Thurman, 2002. Meanwhile, in materials science, the photocatalytic CO2 reduction in N,N-dimethylacetamide/water as an alternative solvent system by Kuramochi et al. (2014) exemplifies the exploration of coumarin derivatives for sustainable chemical processes Kuramochi, Kamiya, & Ishida, 2014.

properties

IUPAC Name |

N,N-dimethyl-2-(2-oxochromen-7-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-14(2)12(15)8-17-10-5-3-9-4-6-13(16)18-11(9)7-10/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHLZISGFMVTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)

![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)

![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)

![1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5538090.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)

![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)

![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)

![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)